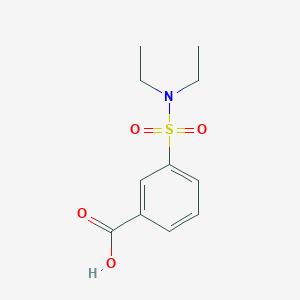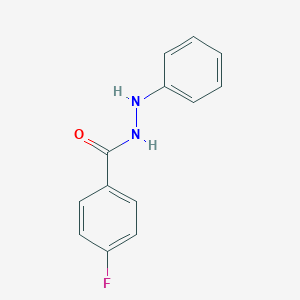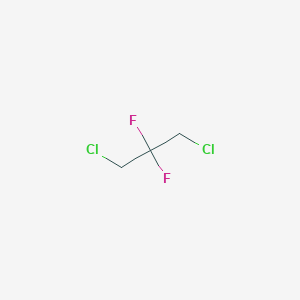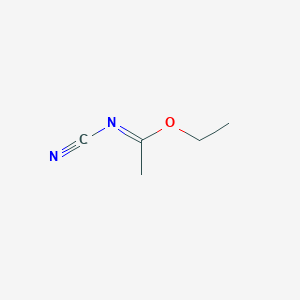
1,2,3-三氟苯
概述
描述
1,2,3-Trifluorobenzene is an organic compound with the molecular formula C6H3F3. It is a colorless liquid that is used in various chemical applications. The compound is characterized by the presence of three fluorine atoms attached to a benzene ring at the 1, 2, and 3 positions .
科学研究应用
1,2,3-Trifluorobenzene has several scientific research applications:
-
Chemistry: : It is used as a building block in the synthesis of various fluorinated organic compounds. Its unique properties make it valuable in the development of new materials and pharmaceuticals .
-
Biology: : The compound is used in the study of enzyme mechanisms and protein-ligand interactions due to its ability to act as a fluorinated probe .
-
Medicine: : 1,2,3-Trifluorobenzene derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities .
-
Industry: : The compound is used in the production of agrochemicals, polymers, and specialty chemicals. Its stability and reactivity make it suitable for various industrial applications .
准备方法
1,2,3-Trifluorobenzene can be synthesized through several methods:
-
Fluorination of 1,2,3-Trichlorobenzene: : This method involves the reaction of 1,2,3-trichlorobenzene with potassium fluoride in the presence of a catalyst such as a quaternary ammonium salt. The reaction is carried out in a high-pressure reactor at temperatures between 170-180°C and pressures around 2 MPa. The product is then purified through distillation .
-
Fluorination of Hexachlorocyclohexane: : In this method, hexachlorocyclohexane is reacted with anhydrous hydrogen fluoride to produce hexafluorocyclohexane. The hexafluorocyclohexane is then decomposed by heating to yield 1,2,3-trifluorobenzene and 1,2,4-trifluorobenzene, which are separated by distillation .
-
Diazotization and Fluorination: : This method involves the diazotization of 2,3,4-trifluoronitrobenzene followed by fluorination. The process includes the formation of a diazonium salt, which is then decomposed to produce 1,2,3-trifluorobenzene .
化学反应分析
1,2,3-Trifluorobenzene undergoes various chemical reactions, including:
-
Substitution Reactions: : The compound can undergo nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing fluorine atoms. Common reagents include sodium methoxide and potassium tert-butoxide .
-
Oxidation Reactions: : 1,2,3-Trifluorobenzene can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The major products of these reactions are trifluorobenzoic acids .
-
Reduction Reactions: : The compound can be reduced using reducing agents like lithium aluminum hydride or hydrogen in the presence of a palladium catalyst. The major products are trifluorobenzenes with reduced functional groups .
作用机制
The mechanism of action of 1,2,3-trifluorobenzene involves its interaction with molecular targets through its fluorine atoms. The electron-withdrawing nature of fluorine atoms affects the compound’s reactivity and binding affinity. In biological systems, it can interact with enzymes and receptors, altering their activity and leading to various biochemical effects .
相似化合物的比较
1,2,3-Trifluorobenzene can be compared with other fluorinated benzenes:
-
1,2,4-Trifluorobenzene: : Similar to 1,2,3-trifluorobenzene but with fluorine atoms at the 1, 2, and 4 positions. It has different reactivity and applications .
-
1,3,5-Trifluorobenzene: : This compound has fluorine atoms at the 1, 3, and 5 positions. It is used as an electrolyte additive in lithium-ion batteries due to its thermal stability .
-
1,2-Difluorobenzene: : With only two fluorine atoms, this compound has different chemical properties and is used in different applications .
-
Fluorobenzene: : The simplest fluorinated benzene with a single fluorine atom. It serves as a precursor for more complex fluorinated compounds .
1,2,3-Trifluorobenzene stands out due to its specific substitution pattern, which imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications.
属性
IUPAC Name |
1,2,3-trifluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3/c7-4-2-1-3-5(8)6(4)9/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJKNNUJQFALRIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90164125 | |
| Record name | Benzene, 1,2,3-trifluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90164125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1489-53-8 | |
| Record name | Benzene, 1,2,3-trifluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001489538 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1,2,3-trifluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90164125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3-Trifluorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1,2,3-Trifluorobenzene?
A1: The molecular formula of 1,2,3-Trifluorobenzene is C6H3F3, and its molecular weight is 132.09 g/mol. []
Q2: What spectroscopic data is available for characterizing 1,2,3-Trifluorobenzene?
A2: Multiple spectroscopic techniques have been employed to characterize 1,2,3-Trifluorobenzene. These include:
- Microwave Spectroscopy: This technique has been used to determine rotational constants and dipole moment. [] [] []
- NMR Spectroscopy: 1H, 19F, and 13C NMR data is available, including studies on spectral analysis and coupling constants. [] []
- Photoelectron Spectroscopy: Provides information about the electronic structure and ionization potentials of the molecule. [] []
- Fluorescence Emission Spectroscopy: Used to study the radical cation of 1,2,3-Trifluorobenzene, particularly the ground-state degeneracy splitting. [] []
Q3: Is 1,2,3-Trifluorobenzene miscible with ionic liquids?
A3: The miscibility of 1,2,3-Trifluorobenzene with ionic liquids depends on the specific ionic liquid. Studies show that it is completely miscible with 1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([emim][Tf2N]). []
Q4: Can 1,2,3-Trifluorobenzene be used as a substrate in C-F activation reactions?
A4: Yes, 1,2,3-Trifluorobenzene can undergo C-F activation in the presence of specific catalysts. For example, NHC-stabilized nickel(0) complexes can selectively activate the C-F bond, leading to the formation of nickel fluoride complexes. The regioselectivity of the activation depends on the specific catalyst and reaction conditions. []
Q5: How does the reactivity of 1,2,3-Trifluorobenzene compare to other fluorinated benzenes in palladium-catalyzed direct arylation?
A5: The C4-H bond of 1,2,3-Trifluorobenzene exhibits higher reactivity compared to the C5-H bond in palladium-catalyzed direct arylation. This allows for selective synthesis of 4-aryl-1,2,3-trifluorobenzenes. []
Q6: Have there been computational studies on the potential energy surface of 1,2,3-Trifluorobenzene radical cation?
A6: Yes, several studies have employed computational methods like ROHF, CASSCF, UMP2, and DFT/B3LYP to investigate the potential energy surface (PES) of the 1,2,3-Trifluorobenzene radical cation. These studies have revealed the presence of conical intersections and a pseudorotational structure on the PES. [] [] [] []
Q7: Can computational chemistry be used to predict the regioselectivity of C-F activation in 1,2,3-Trifluorobenzene?
A7: Yes, density functional theory (DFT) calculations have been successfully employed to investigate the regioselectivity of C-F activation in 1,2,3-Trifluorobenzene with catalysts like NHC-stabilized nickel(0) complexes. These calculations provide insights into the reaction mechanisms and factors governing the selectivity. []
Q8: How do structural modifications of 1,2,3-Trifluorobenzene impact the electron affinities of the corresponding radicals?
A8: Studies on fluorophenyl radicals, including those derived from 1,2,3-Trifluorobenzene, demonstrate that the position of fluorine substitution significantly influences the electron affinities. The relative stability of different radical isomers and their corresponding anions plays a crucial role in determining the reactive center on the fluorinated phenyl ring. []
Q9: Can 1,2,3-Trifluorobenzene be used as an electrolyte component in electrochemical energy storage devices?
A9: Research suggests that 1,2,3-Trifluorobenzene can be a potential component in nonaqueous electrolytes for electrochemical energy storage devices. It is suggested that using 1,2,3-Trifluorobenzene, along with other fluorinated benzenes, in the electrolyte solution can help suppress electrolyte decomposition during charging, leading to enhanced energy density. []
Q10: Is there information available regarding the environmental impact and degradation of 1,2,3-Trifluorobenzene?
A10: Specific information regarding the ecotoxicological effects and degradation pathways of 1,2,3-Trifluorobenzene is limited in the provided research. Further investigations are needed to assess its potential environmental impact.
Q11: Are there alternative compounds to 1,2,3-Trifluorobenzene for specific applications?
A11: The choice of alternative compounds depends largely on the specific application.
- Electrochemical Devices: Other fluorinated benzenes with varying degrees of fluorination have been explored as electrolyte components. []
- C-F activation: Other fluorinated substrates or different catalytic systems can be considered based on the desired product and selectivity. []
Q12: What are some important resources for research on 1,2,3-Trifluorobenzene and related compounds?
A12: Key resources for research include:
Q13: What are some significant milestones in the research of 1,2,3-Trifluorobenzene?
A13: Milestones include:
- Early Synthesis and Characterization: The development of synthetic routes and the application of spectroscopic techniques for structural elucidation. []
- Understanding of Electronic Structure: The use of photoelectron spectroscopy to probe the electronic structure and ionization potentials. []
- C-F Activation Studies: The exploration of 1,2,3-Trifluorobenzene as a substrate in C-F activation reactions using various catalytic systems. []
- Computational Investigations: The application of computational chemistry to study the potential energy surface, reaction mechanisms, and properties of the molecule and its derivatives. [] [] [] []
Q14: What are some examples of cross-disciplinary research involving 1,2,3-Trifluorobenzene?
A14:
- Materials Science & Chemistry: The investigation of 1,2,3-Trifluorobenzene and its derivatives as components in advanced materials, such as electrolytes for energy storage devices, leverages expertise from both fields. []
- Synthetic Chemistry & Catalysis: Developing new synthetic methods using 1,2,3-Trifluorobenzene as a building block often requires collaborative efforts between synthetic chemists and catalysis experts. [] []
- Spectroscopy & Computational Chemistry: Combining experimental spectroscopic techniques with theoretical calculations is crucial for understanding the structure, bonding, and reactivity of 1,2,3-Trifluorobenzene and its related species. [] [] [] [] [] [] [] []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,2-Difluorobenzo[d][1,3]dioxol-5-amine](/img/structure/B74831.png)










